

Optimizing Zaurategrast concentration for in vitro assays

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Compound of Interest

Compound Name: Zaurategrast

Cat. No.: B1682406

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Zaurategrast Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing **Zaurategrast** in in vitro assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Zaurategrast** and what is its primary mechanism of action?

A1: **Zaurategrast** (also known as CDP323 or CT7758) is a small-molecule antagonist of $\alpha 4$ -integrins.[1][2] Its mechanism of action involves preventing the migration of immune cells from blood vessels into inflamed tissues by blocking the interaction between $\alpha 4\beta 1$ (VLA-4) and $\alpha 4\beta 7$ integrins on leukocytes and their ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[2][3]

Q2: What is the difference between **Zaurategrast** and **Zaurategrast** ethyl ester?

A2: **Zaurategrast** ethyl ester (CDP323) is a prodrug of **Zaurategrast** (CT7758). The ethyl ester form is designed to improve properties like mass transfer and is efficiently hydrolyzed in vivo to the active carboxylate form, CT7758.[3][4] For in vitro assays, the active form (**Zaurategrast**/CT7758) is typically used.

Q3: How should I dissolve and store **Zaurategrast**?

A3: **Zaurategrast** is highly soluble in DMSO (100 mg/mL, which is 191.79 mM).[3][5] For storage, the powder form is stable for up to 3 years at -20°C.[5][6] Once dissolved in a solvent like DMSO, it is recommended to prepare aliquots and store them at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[6] Some sources suggest that solutions are unstable, so preparing them fresh before an experiment is the best practice.[1]

Q4: What cell lines are appropriate for use with **Zaurategrast**?

A4: Suitable cell lines are those that express $\alpha 4\beta 1$ or $\alpha 4\beta 7$ integrins. Lymphocytic cell lines such as Jurkat (T-lymphocytes) or Ramos (B-lymphocytes) are commonly used in adhesion assays involving these integrins. It is crucial to verify the expression of the target integrin on your chosen cell line via flow cytometry or western blot before starting experiments.

Data Presentation

Table 1: Physicochemical Properties of Zaurategrast

| Property | Value | Reference |
|-------------------|---|-----------|
| Alternate Names | CT7758 | [1][5] |
| Target | $\alpha 4$ -integrin ($\alpha 4\beta 1/\alpha 4\beta 7$) | [4][5] |
| Molecular Formula | C ₂₆ H ₂₅ BrN ₄ O ₃ | [5] |
| Molecular Weight | 521.41 g/mol | [5] |
| Solubility | DMSO: 100 mg/mL (191.79 mM) | [5] |
| Storage (Powder) | -20°C (3 years) | [5][6] |
| Storage (Solvent) | -80°C (1 year) | [6] |

Table 2: Example Data from a Zaurategrast Dose-Response Adhesion Assay

This table presents illustrative data for educational purposes.

| Zaurategrast Conc. (nM) | Avg. Absorbance (OD 570nm) | % Inhibition |
|----------------------------|----------------------------|--------------|
| 0 (No Inhibitor) | 1.250 | 0% |
| 0.1 | 1.188 | 5% |
| 1 | 0.938 | 25% |
| 10 | 0.613 | 51% |
| 100 | 0.200 | 84% |
| 1000 | 0.113 | 91% |
| Estimated IC ₅₀ | ~9 nM | |

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

This protocol details a static adhesion assay to measure the inhibitory effect of **Zaurategrast** on the binding of α 4-integrin-expressing cells to VCAM-1.

Materials:

- 96-well tissue culture plates
- Recombinant Human VCAM-1
- Phosphate Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- **Zaurategrast**
- α 4-integrin expressing cells (e.g., Jurkat)
- Calcein-AM or similar fluorescent dye
- Assay Buffer (e.g., HBSS with 1% BSA)

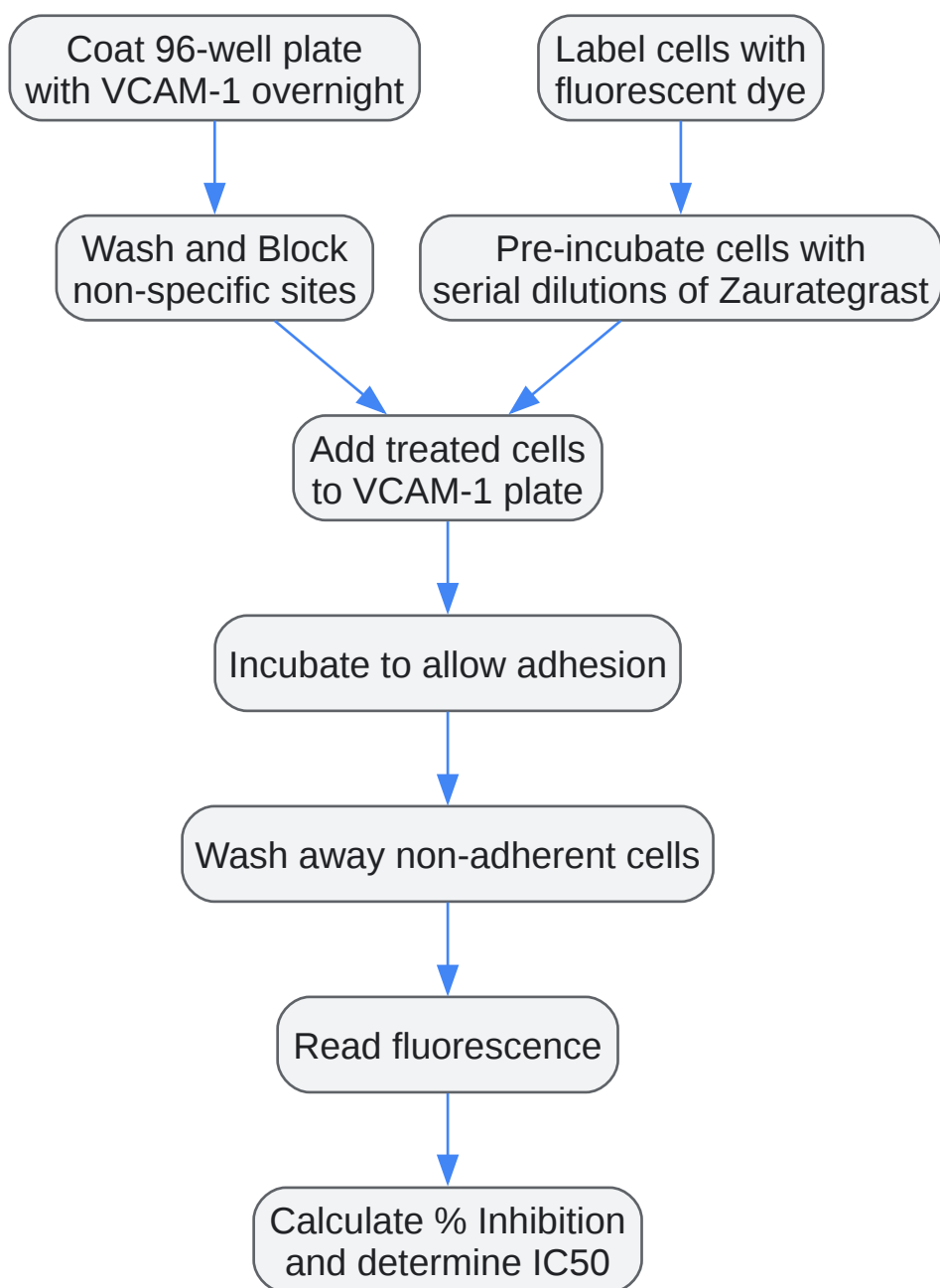
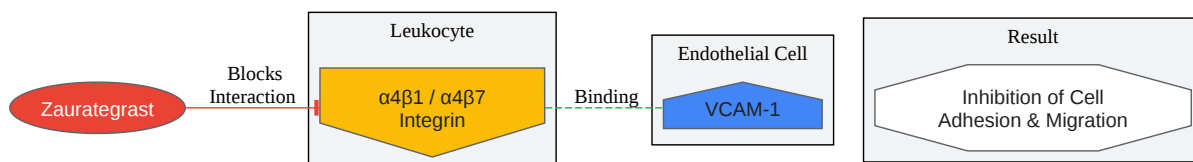
- Fluorescence plate reader

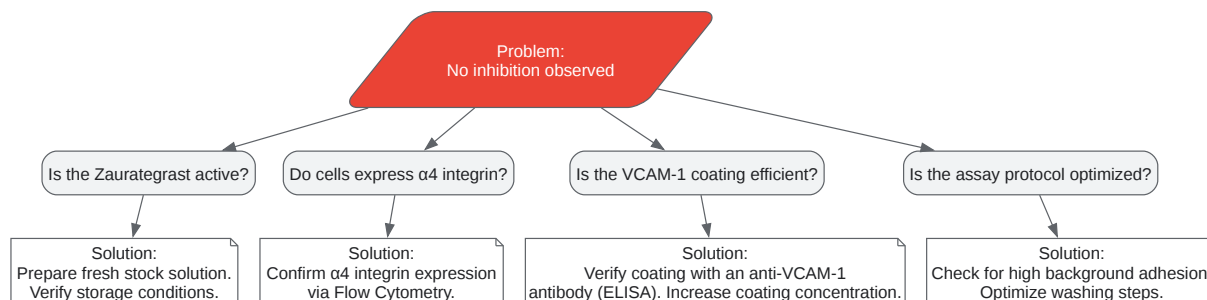
Methodology:

- Plate Coating:
 - Dilute recombinant VCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.
 - Add 50 µL of the VCAM-1 solution to each well of a 96-well plate.
 - Incubate the plate overnight at 4°C.
 - The next day, wash the wells three times with 150 µL of PBS to remove unbound VCAM-1.
 - Block non-specific binding by adding 150 µL of 1% BSA in PBS to each well and incubating for 1-2 hours at 37°C.
 - Wash the wells twice more with PBS before use.
- Cell Preparation:
 - Harvest cells and wash them once with serum-free medium.
 - Resuspend cells in Assay Buffer containing a fluorescent dye (e.g., Calcein-AM at 2-5 µM).
 - Incubate for 30 minutes at 37°C to allow dye uptake.
 - Wash cells twice with Assay Buffer to remove excess dye and resuspend at a final concentration of 1×10^6 cells/mL.
- Inhibitor Treatment:
 - Prepare a serial dilution of **Zaurategrast** in Assay Buffer at 2x the final desired concentrations.
 - In a separate plate, mix 50 µL of the cell suspension with 50 µL of the 2x **Zaurategrast** dilutions.

- Include a "No Inhibitor" control (cells + Assay Buffer) and a "Background" control (wells with no cells).
- Incubate the cell/inhibitor mixture for 30 minutes at 37°C.
- Adhesion and Quantification:
 - After blocking, remove the blocking solution from the VCAM-1 coated plate.
 - Transfer 100 µL of the pre-treated cell suspension to each corresponding well.
 - Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
 - Gently wash the wells 2-3 times with 100 µL of pre-warmed Assay Buffer to remove non-adherent cells.^[7]
 - After the final wash, add 100 µL of Assay Buffer to each well.
 - Read the fluorescence at the appropriate wavelength (e.g., 485 nm excitation / 520 nm emission for Calcein-AM).
- Data Analysis:
 - Subtract the average background fluorescence from all measurements.
 - Calculate the percentage of inhibition for each **Zaurategrast** concentration using the formula: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_NoInhibitor)) * 100
 - Plot the % Inhibition against the log of **Zaurategrast** concentration and use a non-linear regression model to determine the IC₅₀ value.

Mandatory Visualizations





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